![molecular formula C11H17N3O4S B12567602 N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide CAS No. 184646-59-1](/img/structure/B12567602.png)
N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[Méthyl(3-méthyl-4-nitrophényl)amino]éthyl}méthanesulfonamide est un composé chimique doté d’une structure complexe qui comprend un groupe nitrophényle, une chaîne aminoéthyle et un groupe méthanesulfonamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-{2-[Méthyl(3-méthyl-4-nitrophényl)amino]éthyl}méthanesulfonamide implique généralement plusieurs étapes. Une approche courante consiste à commencer par la nitration d’un précurseur aromatique approprié pour introduire le groupe nitro. Cette étape est suivie d’une série de réactions pour introduire la chaîne aminoéthyle et le groupe méthanesulfonamide. Les conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, peuvent varier en fonction du rendement et de la pureté souhaités du produit final .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut contribuer à augmenter la production tout en maintenant la cohérence et la qualité. L’optimisation des conditions réactionnelles et l’utilisation de techniques de purification efficaces sont essentielles pour la synthèse à l’échelle industrielle .
Analyse Des Réactions Chimiques
Types de réactions
N-{2-[Méthyl(3-méthyl-4-nitrophényl)amino]éthyl}méthanesulfonamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amino dans des conditions spécifiques.
Réduction : Le composé peut être oxydé pour former différents dérivés.
Substitution : Le cycle aromatique peut subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents réducteurs comme l’hydrogène gazeux ou les hydrures métalliques pour les réactions de réduction, et des agents oxydants comme le permanganate de potassium pour les réactions d’oxydation. Des solvants tels que l’éthanol, le méthanol et le dichlorométhane sont souvent utilisés en fonction de la réaction .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la réduction du groupe nitro peut produire un dérivé amino, tandis que l’oxydation peut produire diverses formes oxydées du composé .
Applications de la recherche scientifique
N-{2-[Méthyl(3-méthyl-4-nitrophényl)amino]éthyl}méthanesulfonamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments en raison de sa structure chimique unique.
Industrie : Utilisé dans le développement de nouveaux matériaux dotés de propriétés spécifiques.
Applications De Recherche Scientifique
N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action du N-{2-[Méthyl(3-méthyl-4-nitrophényl)amino]éthyl}méthanesulfonamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitrophényle peut interagir avec des enzymes ou des récepteurs, ce qui entraîne divers effets biologiques. Le groupe méthanesulfonamide peut améliorer la solubilité et la stabilité du composé, ce qui le rend plus efficace dans ses applications .
Comparaison Avec Des Composés Similaires
Composés similaires
N-{2-[Méthyl(3-méthyl-4-nitrophényl)amino]éthyl}méthanesulfonamide : Structure similaire, mais avec des substituants différents.
N-{2-[Éthyl(3-méthyl-4-nitrophényl)amino]éthyl}méthanesulfonamide : Similaire, mais avec un groupe éthyle au lieu d’un groupe méthyle.
Unicité
N-{2-[Méthyl(3-méthyl-4-nitrophényl)amino]éthyl}méthanesulfonamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Sa structure permet des modifications chimiques polyvalentes, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles .
Propriétés
Numéro CAS |
184646-59-1 |
|---|---|
Formule moléculaire |
C11H17N3O4S |
Poids moléculaire |
287.34 g/mol |
Nom IUPAC |
N-[2-(N,3-dimethyl-4-nitroanilino)ethyl]methanesulfonamide |
InChI |
InChI=1S/C11H17N3O4S/c1-9-8-10(4-5-11(9)14(15)16)13(2)7-6-12-19(3,17)18/h4-5,8,12H,6-7H2,1-3H3 |
Clé InChI |
RDMMNBLXFJOOAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(C)CCNS(=O)(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



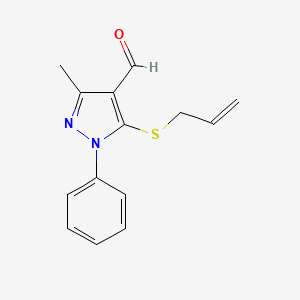
![2,2'-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B12567552.png)

![4-Acetyl-3-hydroxy-1,1,8-trimethylspiro[4.5]deca-3,7-dien-2-one](/img/structure/B12567566.png)
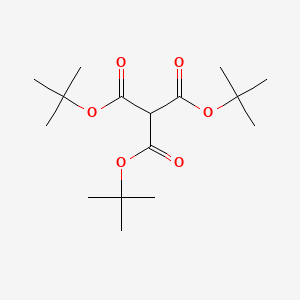
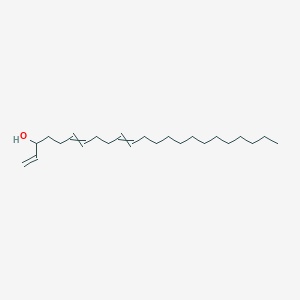
![tert-Butyl(dimethyl){[(2R)-2-methyloxiran-2-yl]methoxy}silane](/img/structure/B12567596.png)
![1-Oxa-7-azaspiro[4.4]nonane-6,9-dione,7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5R)-](/img/structure/B12567598.png)

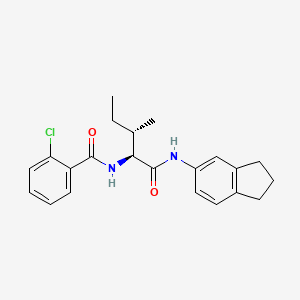
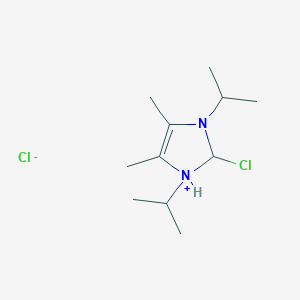
![2-[2-(3-Aminophenyl)ethyl]-5-{[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B12567622.png)

